(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline
Overview
Description
(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline is a useful research compound. Its molecular formula is C27H22NOP and its molecular weight is 407.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Application in Asymmetric Reactions :
- Used as ligands in asymmetric phenyl transfer reactions to aldehydes, showing moderate enantioselectivities and good yields (Bolm, Zani, Rudolph, & Schiffers, 2004).
- Applied in the synthesis and characterization of chiral-at-metal phosphinooxazoline-rhodium(III) and iridium(III) complexes, useful in asymmetric catalytic Diels−Alder reactions (Carmona et al., 2002).
- Utilized in the synthesis of novel organoplatinum complexes, acting as Lewis acids and enantioselective catalysts in Michael reactions (Blacker et al., 1999).
Development of New Chiral Ligands and Complexes :
- Development of new phosphino-oxazoline palladium complexes, demonstrating unique structural features and catalytic properties (Apfelbacher, Braunstein, Brissieux, & Welter, 2003).
- Synthesis of chiral phosphinophenyloxazolines for use in palladium-catalyzed allylic substitution reactions (Chen & Fang, 2005).
Involvement in Complex Metal Reactions :
- Involved in the synthesis of ruthenium nitrosyl complexes, offering insights into photo- and thermal isomerization mechanisms (Silva et al., 2015).
- Used in the asymmetric hydrogenation of an imine using Ir complexes (Ezhova et al., 2004).
- Employed in the synthesis of phosphinooxazoline complexes of iron, examining their structural and electronic properties (Sedinkin, Rath, & Bauer, 2008).
Photoreactions and Structural Studies :
- Involved in photoinduced reactions of aryl-2H-azirines with carbonyl compounds (Giezendanner, Märky, Jackson, Hansen, & Schmid, 1972).
- Studied for structural characterization in complexes of a binaphthyl−phosphino−oxazoline auxiliary, affecting enantioselectivity in catalytic experiments (Selvakumar et al., 2000).
Applications in Environmental Chemistry :
- Used in the hydrolysis of methylparathion by organometallic palladium oxazoline catalysts (Kim, Liu, & Gabbaï, 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “®-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline” could involve exploring its potential uses in catalysis, given that oxazolines often act as ligands in metal-catalyzed reactions . Further studies could also investigate its physical and chemical properties in more detail.
Properties
IUPAC Name |
diphenyl-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2/t25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUTYUNUKKPYJS-VWLOTQADSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431352 | |
Record name | (R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167171-03-1 | |
Record name | (R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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